![molecular formula C20H17N3O2S3 B2513264 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1021251-17-1](/img/no-structure.png)
5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H17N3O2S3 and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one and its derivatives have been a subject of various synthetic and characterization studies, primarily due to their potential applications in various fields of chemistry and biology. For instance, Liang et al. (2007) synthesized a series of compounds structurally similar to the mentioned compound, highlighting their significant herbicidal activities against specific plant species. This study accentuates the potential agricultural applications of these compounds, especially in the realm of weed management and crop protection (Liang, Fan, Mo, & He, 2007).
Potential Antimicrobial and Anticancer Applications
Compounds within the thiazolo[4,5-d]pyrimidin-7(6H)-one family, including the specific compound , have been explored for their possible antimicrobial and anticancer properties. A study by Habib et al. (1996) synthesized various derivatives and evaluated their anti-HIV, anticancer, antibacterial, and antifungal activities. The compounds demonstrated promising in vitro activities, indicating potential therapeutic applications (Habib, Rida, Badawey, & Fahmy, 1996).
Antioxidant Properties
Research has also investigated the antioxidant properties of related compounds. Akbas et al. (2018) conducted a study where they synthesized derivatives and assessed their total antioxidant properties. These compounds were compared with standard antioxidants, revealing that some derivatives exhibit significant radical scavenging activities. This finding suggests potential applications in combating oxidative stress-related disorders (Akbas et al., 2018).
Antiparkinsonian Activity
The neuroprotective properties of related compounds have been explored in the context of Parkinson's disease. Azam, Alkskas, & Ahmed (2009) synthesized a series of derivatives and evaluated their antiparkinsonian activity. The study highlighted the neuroprotective properties associated with these compounds, indicating their potential utility in the treatment of neurodegenerative diseases (Azam, Alkskas, & Ahmed, 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' involves the condensation of 4-ethoxybenzaldehyde with thiourea to form 4-ethoxyphenyl-2-thioxo-2,3-dihydrothiazole. This intermediate is then reacted with benzyl chloride to form 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazole. Finally, the compound is cyclized with cyanogen bromide to form the desired product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "benzyl chloride", "cyanogen bromide" ], "Reaction": [ "Step 1: Condensation of 4-ethoxybenzaldehyde with thiourea in the presence of a catalyst to form 4-ethoxyphenyl-2-thioxo-2,3-dihydrothiazole.", "Step 2: Reaction of 4-ethoxyphenyl-2-thioxo-2,3-dihydrothiazole with benzyl chloride in the presence of a base to form 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazole.", "Step 3: Cyclization of 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazole with cyanogen bromide to form 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one." ] } | |
CAS番号 |
1021251-17-1 |
分子式 |
C20H17N3O2S3 |
分子量 |
427.56 |
IUPAC名 |
5-benzylsulfanyl-3-(4-ethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H17N3O2S3/c1-2-25-15-10-8-14(9-11-15)23-17-16(28-20(23)26)18(24)22-19(21-17)27-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,22,24) |
InChIキー |
NSHAURYANURPAD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC=CC=C4)SC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2513182.png)

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2513186.png)
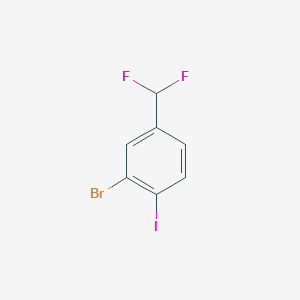
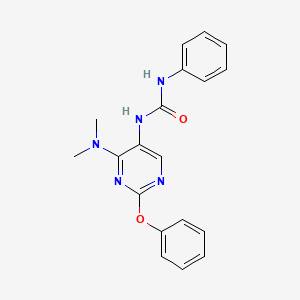
![N-cycloheptyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513190.png)
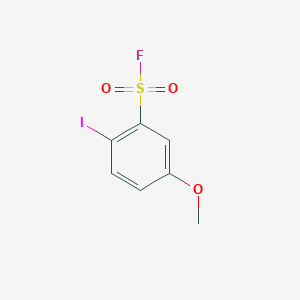
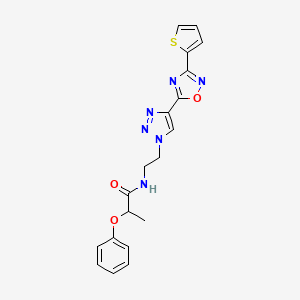

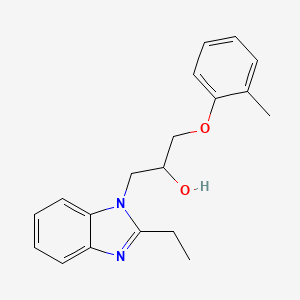
![4-(2-Bicyclo[2.2.1]heptanyl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2513197.png)

![1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2513201.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide](/img/structure/B2513203.png)